

# A Technical Guide to the Physicochemical Properties of 15(R)-Iloprost

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 15(R)-Iloprost

Cat. No.: B15554418

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This document provides an in-depth overview of the core physicochemical properties of **15(R)-Iloprost**, an important stereoisomer of the synthetic prostacyclin analog, Iloprost.

Understanding these characteristics is fundamental for its application in research and is critical during various stages of drug development, from formulation to preclinical studies.

## Core Physicochemical Data

**15(R)-Iloprost** is the "unnatural" or inverted C-15 epimer of Iloprost. This specific stereochemical configuration can significantly influence its biological activity compared to its parent compound. The fundamental physicochemical properties are summarized below.

### Table 1: Chemical Identification of 15(R)-Iloprost

Identifier	Value
IUPAC Name	(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Synonyms	15(R)-Ciloprost, 15(R)-ZK 36374
CAS Number	85026-51-3[1][2]
Molecular Formula	C <sub>22</sub> H <sub>32</sub> O <sub>4</sub> [2][3]
Molecular Weight	360.5 g/mol [2][3]
Canonical SMILES	CC#CCC(C)--INVALID-LINK--O)/C2)O">C@HO[3]

**Table 2: Physicochemical Properties of 15(R)-Iloprost**

Property	Value
Physical Form	Oily substance[4]
Purity	>97%[2]
Boiling Point (Predicted)	539.2 ± 50.0 °C[5]
Flash Point (Predicted)	294.0 ± 26.6 °C[5]
LogP (Predicted)	2.94[5]
Hydrogen Bond Donors	3[5]
Hydrogen Bond Acceptors	4[5]

**Table 3: Solubility Profile of 15(R)-Iloprost**

Solvent	Solubility
Dimethylformamide (DMF)	~25 mg/mL[3][6]
Dimethyl Sulfoxide (DMSO)	~25 mg/mL[3][6]
Ethanol	~30 mg/mL[3][6]
Phosphate-Buffered Saline (PBS, pH 7.2)	~0.5 mg/mL[3][6]

Storage and Stability: For long-term viability, **15(R)-Iloprost** should be stored at -20°C as supplied in a solvent like methyl acetate, where it is stable for at least two years.[7] Aqueous solutions are not recommended for storage for more than one day.[7] Stability of related prostaglandins is pH-dependent, with increased stability observed at higher pH values (e.g., pH 9.55).[8]

## Experimental Protocols for Physicochemical Characterization

Detailed experimental data for **15(R)-Iloprost** is often proprietary. However, the following section outlines standard methodologies that are broadly applicable for determining the key physicochemical properties of prostaglandin analogs.

### Determination of Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[9]

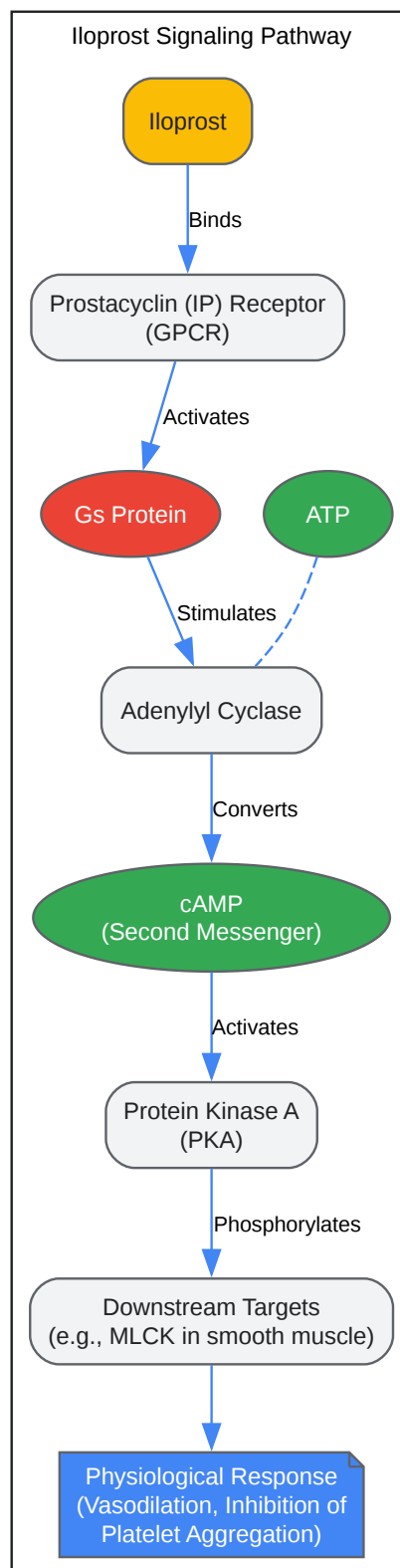
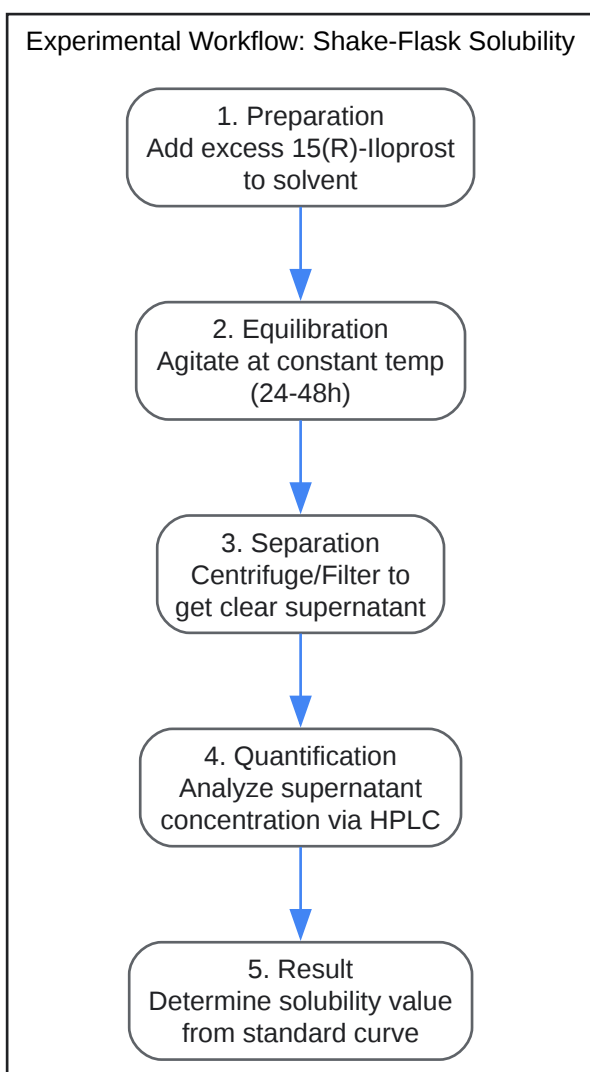
Principle: An excess amount of the solute (**15(R)-Iloprost**) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology:

- Preparation: Add an excess amount of **15(R)-Iloprost** to a sealed vial containing a known volume of the solvent of interest (e.g., PBS, pH 7.2).
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium

is reached. The continued presence of undissolved solid confirms saturation.[9]

- **Sample Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable membrane filter (e.g., 0.22  $\mu\text{m}$ ).
- **Quantification:** Analyze the concentration of **15(R)-Iloprost** in the supernatant using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
- **Analysis:** Compare the measured concentration against a standard curve prepared with known concentrations of **15(R)-Iloprost** to determine the solubility value.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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